2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of aminopyrazines These compounds are characterized by the presence of an amino group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyrazine with appropriate reagents under controlled conditions. One common method involves the use of N-chlorosuccinimide (NCS) and a base such as sodium hydroxide (NaOH) in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyrazine: A closely related compound with similar structural features but lacking the phenol group.
5-Amino-2-chloropyridine: Another similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both the amino and phenol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
CAS No. |
920512-35-2 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-amino-5-[[(6-chloropyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-5-14-6-11(16-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16) |
InChI Key |
GFDHUBUWEJDLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=CC(=N2)Cl)O)N |
Origin of Product |
United States |
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